molecular formula C14H8BrNO2 B1381863 4-(4-Bromo-3-formylphenoxy)benzonitrile CAS No. 906673-54-9

4-(4-Bromo-3-formylphenoxy)benzonitrile

Cat. No. B1381863
M. Wt: 302.12 g/mol
InChI Key: IEHZPKWXBVTRRG-UHFFFAOYSA-N
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Description

“4-(4-Bromo-3-formylphenoxy)benzonitrile” is an organic compound with the molecular formula C14H8BrNO2 . It has a molecular weight of 302.12 g/mol . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Molecular Structure Analysis

The InChI code for “4-(4-Bromo-3-formylphenoxy)benzonitrile” is 1S/C14H8BrNO2/c15-14-6-5-13 (7-11 (14)9-17)18-12-3-1-10 (8-16)2-4-12/h1-7,9H . The compound’s structure includes a benzonitrile group attached to a bromo-formylphenoxy group .


Physical And Chemical Properties Analysis

“4-(4-Bromo-3-formylphenoxy)benzonitrile” is a solid at room temperature . It has a predicted density of 1.56±0.1 g/cm3 . The compound’s melting point is 109-111°C, and its predicted boiling point is 441.9±35.0 °C .

Scientific Research Applications

Radiation-Induced Hydroxylation

The study by Eberhardt (1977) explores radiation-induced hydroxylation processes involving benzonitrile derivatives. This research has implications in understanding the chemical transformations of benzonitrile compounds, including 4-(4-Bromo-3-formylphenoxy)benzonitrile, under radiation, providing insight into their stability and reactivity in various environments, such as industrial processes or atmospheric conditions (Eberhardt, 1977).

Metabolism in Agricultural Contexts

Buckland, Collins, and Puiiin (1973) investigated the metabolism of bromoxynil octanoate in wheat, showcasing how benzonitrile derivatives can undergo complex metabolic pathways in agricultural settings. This study is relevant for understanding the environmental impact and biochemical behavior of 4-(4-Bromo-3-formylphenoxy)benzonitrile when used in agricultural chemicals (Buckland et al., 1973).

Synthesis of Benzofuran Analogues

Parameshwarappa, Basawaraj, and Sangapure (2008) conducted research on synthesizing benzofuran analogues from bromosalicylaldehyde, including derivatives similar to 4-(4-Bromo-3-formylphenoxy)benzonitrile. Their work contributes to the understanding of synthetic routes and potential applications in pharmaceuticals and material sciences (Parameshwarappa et al., 2008).

Antibacterial Properties from Marine Algae

Xu and colleagues (2003) isolated bromophenols with antibacterial properties from marine algae. This research indicates the potential of benzonitrile derivatives, such as 4-(4-Bromo-3-formylphenoxy)benzonitrile, in developing new antibacterial agents (Xu et al., 2003).

Vibrational Spectra Studies

Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) examined the vibrational spectra of 4-bromo benzonitrile, providing essential data for understanding the physical and chemical properties of similar compounds, including 4-(4-Bromo-3-formylphenoxy)benzonitrile. This research is significant for applications in material science and spectroscopy (Krishnakumar et al., 2009).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . It is recommended to avoid dust formation during handling .

Future Directions

“4-(4-Bromo-3-formylphenoxy)benzonitrile” is mainly used in laboratory research and development process and chemical production process . It is an intermediate in the synthesis of non-hormonal drugs , suggesting potential applications in pharmaceutical research and development.

properties

IUPAC Name

4-(4-bromo-3-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHZPKWXBVTRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021147
Record name Benzonitrile, 4-​(4-​bromo-​3-​formylphenoxy)​-
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Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3-formylphenoxy)benzonitrile

CAS RN

906673-54-9
Record name 4-(4-Bromo-3-formylphenoxy)benzonitrile
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Record name 4-(4-Bromo-3-formylphenoxy)benzonitrile
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Record name Benzonitrile, 4-​(4-​bromo-​3-​formylphenoxy)​-
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Record name 4-(4-bromo-3-formylphenoxy)benzonitrile
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Record name 4-(4-Bromo-3-formylphenoxy)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Zhang, Q Zou - Current Pharmaceutical Analysis, 2023 - ingentaconnect.com
Background: Atopic dermatitis (AD) is an allergic skin disease that can be inherited. Crisaborole is a specific drug developed to deal with this disease. The compounds of 4-(4- Bromo-3-…
Number of citations: 0 www.ingentaconnect.com
SK Jonnalagadda - 2014 - search.proquest.com
2-Formylphenylboronic acids upon reaction with activated olefins such as acrylates, methyl vinyl ketone, and acrylonitrile, etc. via Baylis-Hillman reaction to provide functionalized …
Number of citations: 5 search.proquest.com

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